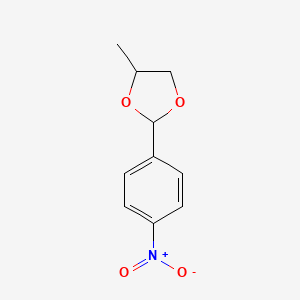

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

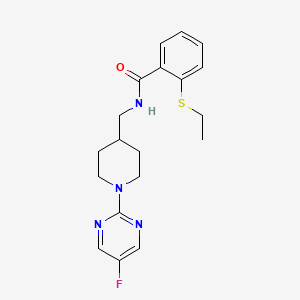

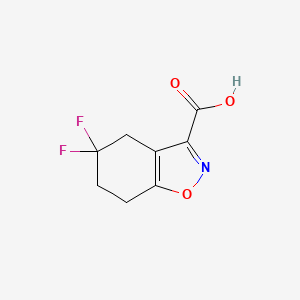

The compound “4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” is a complex organic molecule. It likely contains a dioxolane group, which is a type of acetal, a functional group that consists of two alkoxy groups bridging two carbons . The molecule also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a methyl group (-CH3) .

科学的研究の応用

Polymer Chemistry and Degradability

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane has been studied for its utility in polymer chemistry, particularly in the synthesis of degradable polymers. (Delplace et al., 2013) explored the copolymerization of cyclic ketene acetals, including 2-methylene-4-phenyl-1,3-dioxolane, with oligo(ethylene glycol) methyl ether methacrylate to prepare degradable PEG-based copolymers. These copolymers demonstrated nearly complete hydrolytic degradation, indicating their potential in biomedical applications due to their non-cytotoxic nature.

Controlled Polymerization

The compound has also been identified as a controlling comonomer for nitroxide-mediated polymerization (NMP) to produce well-defined, degradable polymers. (Johanna Tran et al., 2016) reported its efficacy in controlling the NMP of methyl methacrylate, yielding PMMA-rich copolymers with tunable degradability. This illustrates its role in synthesizing polymers with specific properties for varied applications.

Optical Storage and Material Science

In the realm of materials science, this compound derivatives have been investigated for their applications in optical storage. (X. Meng et al., 1996) synthesized and studied copolymers for their photoinduced birefringence, demonstrating potential in reversible optical storage through cooperative motion of polar side groups in amorphous polymers.

Organic Synthesis and Catalysis

Furthermore, the compound's derivatives have been used in organic synthesis, particularly in Suzuki cross-coupling reactions. (Xiaohong Bei et al., 1999) investigated the use of related P,O-ligands for palladium/ligand-catalyzed Suzuki reactions, showing the compound's relevance in facilitating the synthesis of biaryl products through efficient catalysis.

作用機序

将来の方向性

特性

IUPAC Name |

4-methyl-2-(4-nitrophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-2-4-9(5-3-8)11(12)13/h2-5,7,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXNKYDMUJERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)